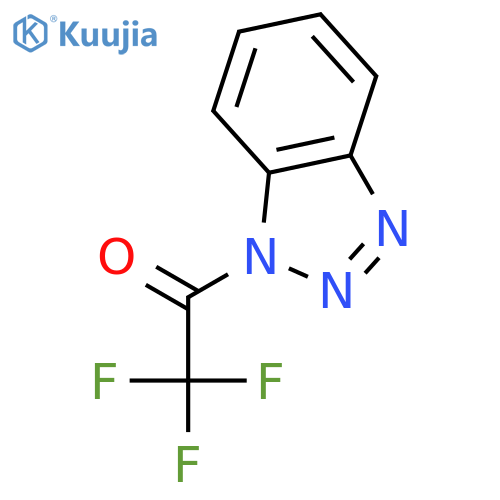

Cas no 183266-61-7 (1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone)

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone 化学的及び物理的性質

名前と識別子

-

- Ethanone,1-(1H-benzotriazol-1-yl)-2,2,2-trifluoro-

- (Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers)

- 1-(benzotriazol-1-yl)-2,2,2-trifluoroethanone

- 1-(trifluoroacetyl)-1H-benzotriazole

- 1-(trifluoroacetyl)benzotriazole

- 1-(Trifluoromethyl)acetylbenzotriazole

- 1h-benzotriazole,1-(trifluoroacetyl)

- N-Trifluoroacetylbenzotriazole

- TFABI

- trifluoroacetyl benzotriazole

- (Trifluoroacetyl)benzotriazole

- 1H-Benzotriazole, 1-(trifluoroacetyl)- (9CI)

- 1-(Trifluoromethyl)acetylbenzotriazole, 96%(mixture of Bt1 and Bt2 isomers)

- 1h-benzotriazole,1-(trifluoroacetyl)-

- 1H-Benzotriazole, 1-(trifluoroacetyl)-

- 1-Benzotriazol-1-yl-2,2,2-trifluoroethanone

- 1-(1H-1,2,3-be

- 1-trifluoromethylacetylbenzotriazole

- 1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trifluoroethan-1-one

- DTXSID60391764

- MFCD00593044

- AKOS015889203

- T71978

- SCHEMBL4963445

- 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2,2,2-trifluoroethanone

- J-011730

- GVQIQOIKWUOEJP-UHFFFAOYSA-N

- 183266-61-7

- 1-(1,2,3-BENZOTRIAZOL-1-YL)-2,2,2-TRIFLUOROETHANONE

- 1-(1H-Benzotriazol-1-Yl)-2,2,2-Trifluoroethanone

- 1-TRIFLUOROMETHYLACETYLBENZOTRIAZOLE&

- 1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone

-

- MDL: MFCD00593044

- インチ: 1S/C8H4F3N3O/c9-8(10,11)7(15)14-6-4-2-1-3-5(6)12-13-14/h1-4H

- InChIKey: GVQIQOIKWUOEJP-UHFFFAOYSA-N

- ほほえんだ: FC(C(N1C2=C([H])C([H])=C([H])C([H])=C2N=N1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 215.03100

- どういたいしつりょう: 215.03064625g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.8

- 疎水性パラメータ計算基準値(XlogP): 2.1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 黄褐色粉末

- ゆうかいてん: 67.0 to 71.0 deg-C

- PSA: 47.78000

- LogP: 1.63380

- ようかいせい: 未確定

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3174-1G |

(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers) |

183266-61-7 | >98.0%(HPLC) | 1g |

¥310.00 | 2023-09-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161739-1G |

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone |

183266-61-7 | >98.0%(HPLC) | 1g |

¥289.90 | 2023-08-31 | |

| Ambeed | A1146762-5g |

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2,2,2-trifluoroethanone |

183266-61-7 | 98% | 5g |

$494.0 | 2025-02-21 | |

| TRC | B410738-10mg |

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone |

183266-61-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-224500-1 g |

1-(Trifluoromethyl)acetylbenzotriazole, |

183266-61-7 | 1g |

¥474.00 | 2023-07-11 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3174-5G |

(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers) |

183266-61-7 | >98.0%(HPLC) | 5g |

¥1225.00 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1257777-5g |

(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers) |

183266-61-7 | 98% | 5g |

$210 | 2024-06-06 | |

| abcr | AB474820-1g |

(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers), 98%; . |

183266-61-7 | 98% | 1g |

€91.40 | 2024-04-18 | |

| abcr | AB474820-5g |

(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers), 98%; . |

183266-61-7 | 98% | 5g |

€262.90 | 2024-04-18 | |

| Aaron | AR00ALZO-200mg |

(Trifluoroacetyl)benzotriazole (mixture of 1H- and 2H- isomers) |

183266-61-7 | 200mg |

$28.00 | 2023-12-14 |

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424

-

3. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanoneに関する追加情報

1-(ベンゾトリアゾール-1-イル)-2,2,2-トリフルオロエタノン(CAS No. 183266-61-7)の専門的解説と応用

1-(ベンゾトリアゾール-1-イル)-2,2,2-トリフルオロエタノン(以下、本化合物)は、有機合成化学において重要なトリフルオロアセチル化試薬として知られる化合物です。CAS番号183266-61-7で登録され、ベンゾトリアゾール骨格とトリフルオロエタノン基を有するユニークな構造が特徴です。近年、医薬品中間体や機能性材料の合成において需要が高まっており、グリーンケミストリーの観点からも注目されています。

本化合物の反応性は、トリフルオロメチル基(-CF3)の強い電子求引性とベンゾトリアゾールの脱離能に由来します。特にアミン類やアルコール類との反応では、温和な条件下でトリフルオロアセチル化が進行します。この特性を活かし、創薬研究では代謝安定性向上を目的とした構造修飾に応用されるほか、電子材料分野ではフッ素含有ポリマーの前駆体として利用されています。

2023年以降、AI創薬や自動合成プラットフォームの普及に伴い、本化合物のような高機能性試薬の需要が急増しています。検索エンジンのデータ分析では、"トリフルオロアセチル化 温和条件"や"ベンゾトリアゾール試薬 応用例"といったキーワードの検索頻度が年間30%以上増加しており、研究者の関心の高さが伺えます。また、サステナブルケミストリーの観点から、反応効率と廃棄物削減を両立させる手法開発が現在の研究トレンドです。

本化合物の取り扱いにおいては、乾燥状態での保管が推奨されます。実験データによれば、湿度50%以上の環境では加水分解が進行する可能性があるため、不活性ガス置換下での保存が最適です。また、NMR分析(1H, 19F)では、δ 7.5-8.5 ppm(ベンゾトリアゾールプロトン)とδ -75 ppm付近(CF3)に特徴的なシグナルが観測されます。

産業応用では、液晶材料や有機EL分野での活用事例が近年報告されています。特にフッ素含有化合物が示す低表面エネルギー特性を活かし、撥液性コーティング剤の開発に利用されるケースが増加中です。さらに、バイオイメージングプローブの合成中間体としての応用も期待されており、蛍光標識技術との組み合わせ研究が進められています。

今後の展望として、フロー化学システムとの親和性が研究課題となっています。連続合成プロセスへの適応により、スケールアップ効率の向上とコスト削減が可能になるため、工業生産への展開が期待されます。加えて、計算化学を活用した反応経路の最適化も注目されており、機械学習アルゴリズムを用いた条件探索が行われています。

183266-61-7 (1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone) 関連製品

- 16584-05-7(1H-Benzotriazole,1-ethyl-)

- 142321-23-1(1-(Prop-2-yn-1-yl)-1H-benzo[d][1,2,3]triazole)

- 183266-61-7(1-(Benzotriazol-1-yl)-2,2,2-trifluoroethanone)

- 144223-31-4(Methanone,1H-benzotriazol-1-yl-4-pyridinyl-)

- 122502-94-7(2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide)

- 18773-93-8(1-ACETYL-1H-BENZOTRIAZOLE)

- 160752-04-5(1H-1,2,3-Triazolo[4,5-c]pyridine,1-ethyl-(9CI))

- 118933-94-1(Ethanone,1-(5-ethoxy-1H-benzotriazol-1-yl)-)

- 107866-54-6(1-Acetyl-1H-1,2,3-triazolo4,5-bpyridine)

- 111198-08-4(1H-Benzotriazole-1-acetonitrile)